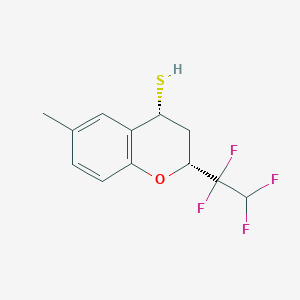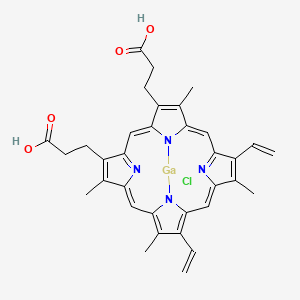
Gallium(III) Protoporphyrin IX Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium(III) Protoporphyrin IX Chloride is a synthetic derivative of heme, a naturally occurring molecule found in hemoglobin and other hemoproteins . It is a porphyrin-based compound with a gallium III ligand and is known for its antimicrobial properties . This compound is considered a competitive inhibitor of heme oxygenase-1 (HO-1), an enzyme responsible for the breakdown of heme .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gallium(III) Protoporphyrin IX Chloride typically involves the reaction of protoporphyrin IX with gallium chloride. One common method includes dissolving gallium(III) octaethylporphyrin chloride in methanol and allowing it to react for 24 hours. The solvent is then removed under vacuum, leaving the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of organic solvents and controlled reaction conditions are crucial to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Gallium(III) Protoporphyrin IX Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) protoporphyrin IX oxide, while reduction could produce gallium(III) protoporphyrin IX hydride .
Wissenschaftliche Forschungsanwendungen
Gallium(III) Protoporphyrin IX Chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying metalloporphyrins.
Medicine: Explored for its potential in antimicrobial therapies, particularly against drug-resistant bacteria.
Industry: Utilized in the development of thin films, LED manufacturing, and other industrial applications.
Wirkmechanismus
The primary mechanism of action of Gallium(III) Protoporphyrin IX Chloride involves its inhibition of heme oxygenase-1 (HO-1). By inhibiting this enzyme, the compound modulates the cellular levels of heme and its breakdown products, leading to various biological effects . Additionally, it acts as an iron mimetic, interfering with iron-dependent metabolic processes in bacteria, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
- Cobalt(III) Protoporphyrin IX
- Copper(II) Protoporphyrin IX
- Iron(III) Mesoporphyrin IX
- Iron(III) Deuteroporphyrin IX
Comparison: Gallium(III) Protoporphyrin IX Chloride is unique due to its specific interaction with heme oxygenase-1 and its ability to mimic iron in biological systems . While cobalt(III) and copper(II) protoporphyrin IX also exhibit antimicrobial activity, they do so through different mechanisms . Iron(III) mesoporphyrin IX and iron(III) deuteroporphyrin IX support bacterial growth in a manner similar to protoheme, whereas gallium(III) protoporphyrin IX inhibits growth by disrupting iron-dependent processes .
Eigenschaften
Molekularformel |
C34H32ClGaN4O4 |
|---|---|
Molekulargewicht |
665.8 g/mol |
IUPAC-Name |
3-[20-(2-carboxyethyl)-22-chloro-10,15-bis(ethenyl)-5,9,14,19-tetramethyl-21,23,24,25-tetraza-22-gallahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-4-yl]propanoic acid |
InChI |
InChI=1S/C34H34N4O4.ClH.Ga/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI-Schlüssel |
MHTRXPKIVBZGTF-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C2=NC1=CC3=C(C(=C4N3[Ga](N5C(=CC6=NC(=C4)C(=C6C=C)C)C(=C(C5=C2)CCC(=O)O)C)Cl)C=C)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


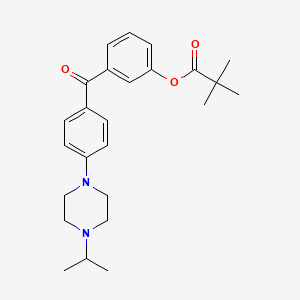
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)
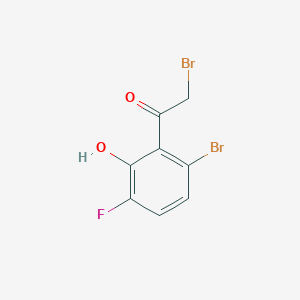
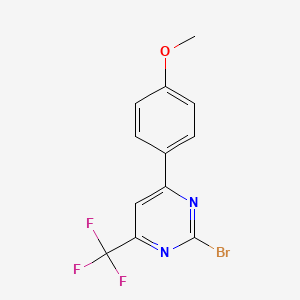

![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
![Methyl 4-((cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13717627.png)
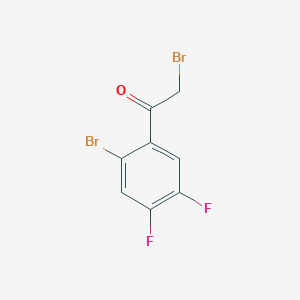
![2-(4-Chloro-3-ethynylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13717634.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
